N-(1,3-benzoxazol-2-yl)-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]amine
Description
N-(1,3-benzoxazol-2-yl)-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]amine: is a complex organic compound that features a benzoxazole ring and a pyrimidine ring
Properties
IUPAC Name |
N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O/c1-7-6-10(13(14,15)16)19-11(17-7)20-12-18-8-4-2-3-5-9(8)21-12/h2-6H,1H3,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBURNLBJHMYLSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3O2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzoxazol-2-yl)-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]amine typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with formic acid or its derivatives.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate nitriles with amidines under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the benzoxazole and pyrimidine rings. This can be done using a variety of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Where each step is carried out in separate reactors.
Continuous Flow Processing: Where the reactions are carried out in a continuous flow reactor, allowing for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzoxazol-2-yl)-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1,3-benzoxazol-2-yl)-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzoxazol-2-yl)-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]amine involves:
Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzoxazol-2-yl)-N-[4-methyl-2-pyrimidinyl]amine
- N-(1,3-benzoxazol-2-yl)-N-[4-methyl-6-chloro-2-pyrimidinyl]amine
Uniqueness
N-(1,3-benzoxazol-2-yl)-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties, making it more reactive and versatile in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
